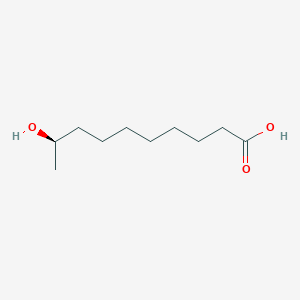

(9R)-9-hydroxydecanoic acid

Description

Contextualization within Hydroxy Fatty Acid Chemistry and Biology

Hydroxy fatty acids (HFAs) are a distinct class of lipids characterized by the presence of at least one hydroxyl group along their aliphatic chain. nih.gov This structural feature imparts unique chemical and physical properties that distinguish them from their non-hydroxylated counterparts. HFAs are integral components of both plant and animal tissues, where they participate in a wide array of biological functions. nih.gov They are classified based on the position of the hydroxyl group, the number of hydroxyl groups, and the nature of the carbon chain. nih.gov

(9R)-9-hydroxydecanoic acid is specifically an (ω-1)-hydroxy fatty acid, meaning the hydroxyl group is located on the carbon atom adjacent to the terminal methyl group. ebi.ac.uk It is a derivative of decanoic acid (also known as capric acid), a medium-chain saturated fatty acid. ebi.ac.ukebi.ac.uk The study of HFAs like this compound is crucial for understanding lipid metabolism and the diverse roles these molecules play in biological systems. ontosight.ai

Significance of Chiral Hydroxy Fatty Acids in Biological Systems

The presence of a hydroxyl group on a carbon atom in a fatty acid chain often creates a chiral center, leading to the existence of stereoisomers (enantiomers). ontosight.airesearchgate.net This chirality is of immense biological importance, as living organisms are inherently chiral environments. researchgate.net The specific spatial arrangement of atoms in a chiral molecule can dramatically influence its biological activity, including its role in cell signaling, membrane structure, and as a pheromone. ontosight.airesearchgate.net

The differential functions of enantiomers are well-documented for various hydroxy fatty acids. For instance, research on 2-hydroxy fatty acids has shown that the (R)-enantiomer is specifically produced by the enzyme FA 2-hydroxylase and plays a critical role in maintaining membrane fluidity and glucose uptake in adipocytes, a function not replicated by its (S)-enantiomer. nih.gov Similarly, the stereochemistry of other hydroxy fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE), determines their biological activities, which can include pro-inflammatory or anti-inflammatory effects. wikipedia.org Therefore, understanding the specific stereochemistry of this compound is paramount to elucidating its precise biological functions.

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its natural occurrence, biological activities, and potential applications. A significant area of investigation revolves around its role as a component of pheromones in social insects, particularly honeybees. frontiersin.orgnih.govbenthamscience.com It is a known constituent of the queen retinue pheromone (QRP) in Apis mellifera, which regulates various aspects of colony life. nih.govnih.gov

Beyond its role in chemical communication, studies are also exploring the broader physiological effects of this compound. For example, some research has investigated its potential antiseizure activity, showing that it can inhibit sodium channel currents in vitro. nih.gov Furthermore, the biosynthesis of this compound and other hydroxy fatty acids is an active area of research, with studies focusing on metabolic engineering of microorganisms to produce these valuable compounds. frontiersin.orgrice.edu

Stereochemical Considerations in this compound Studies

The "(9R)" designation in this compound is crucial, specifying the absolute configuration of the chiral center at the ninth carbon atom. ebi.ac.uk This stereochemical specificity is fundamental to its biological function. For example, in the context of honeybee pheromones, both the (R) and (S) enantiomers of 9-hydroxydec-2-enoic acid (9-HDA) are present in the queen mandibular pheromone, but often in specific ratios, suggesting that the stereochemistry is critical for eliciting the correct behavioral response from worker bees. frontiersin.orgnih.gov

The synthesis and analysis of specific stereoisomers of hydroxy fatty acids are therefore essential for accurate biological studies. nih.gov Techniques for the stereochemical analysis of hydroxy fatty acids are continuously being developed and refined to allow researchers to distinguish between enantiomers and understand their distinct roles. acs.orgacs.org The stereospecificity of enzymes involved in the synthesis and metabolism of these compounds is also a key area of investigation, as it dictates which enantiomer is produced and active in a biological system. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Formula | C10H20O3 |

| Monoisotopic Mass | 188.14124 g/mol |

| Topological Polar Surface Area | 57.53 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| logP | 2.47 |

| Data sourced from LIPID MAPS® Structure Database (LMSD) lipidmaps.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(9R)-9-hydroxydecanoic acid |

InChI |

InChI=1S/C10H20O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1 |

InChI Key |

UOQXHXSPGSKEGI-SECBINFHSA-N |

SMILES |

CC(CCCCCCCC(=O)O)O |

Isomeric SMILES |

C[C@H](CCCCCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCCCCC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Contexts of 9r 9 Hydroxydecanoic Acid

Presence and Distribution in Biological Matrices

(9R)-9-Hydroxydecanoic acid has been isolated and identified from a range of biological sources, highlighting its distribution across different species and ecological niches.

Identification in Apis mellifera Royal Jelly

Royal jelly, the exclusive food of queen honeybees (Apis mellifera), is a complex mixture of proteins, sugars, lipids, and other bioactive compounds. indexcopernicus.com Within the lipid fraction of royal jelly, various hydroxy fatty acids have been identified, including 9-hydroxydecanoic acid. nih.govresearchgate.net Research has shown that 9-hydroxy-2E-decenoic acid (9-HDA), a related compound, is a precursor to a significant queen-produced substance, 9-oxo-2E-decenoic acid (9-ODA), which is vital for maintaining the honeybee colony's caste system. nih.gov The 9-HDA found in royal jelly is considered a metabolite of 9-ODA produced by worker bees. nih.gov It has been discovered that 9-HDA exists in royal jelly as a mixture of optical isomers, with a (R):(S) ratio of 2:1. nih.gov This finding has led to further investigation into other chiral fatty acids in royal jelly as potential precursors to semiochemicals. nih.gov

Detection in Caenorhabditis elegans Metabolomes

The nematode Caenorhabditis elegans is a widely used model organism in biological research, and its metabolome has been the subject of extensive study. tum.de this compound is a known metabolite in C. elegans. ebi.ac.ukzfin.org It serves as a fundamental building block in the biosynthesis of a class of signaling molecules known as ascarosides. ebi.ac.uk These molecules are crucial for regulating various aspects of the nematode's life cycle, including developmental timing and behavior. ebi.ac.uk The detection of this compound and its derivatives in the C. elegans metabolome has been facilitated by advanced analytical techniques such as mass spectrometry. ebi.ac.ukcore.ac.uk

Occurrence in Microbial Systems (e.g., Aureobasidium pullulans AJF1)

The endophytic yeast Aureobasidium pullulans AJF1, isolated from the flowers of the medicinal plant Aconitum carmichaeli, has been shown to produce hydroxy fatty acid derivatives. nih.govnih.govresearchgate.net While this particular strain was found to produce (3R,5R)-3,5-dihydroxydecanoic acid and its esters, the broader genus Aureobasidium is known for producing a variety of extracellular lipids, indicating the potential for related hydroxy fatty acids to be present in these microbial systems. nih.gov The production of such secondary metabolites by endophytes is often influenced by their interaction with the host plant and environmental signals. nih.gov

Isolation from Other Biological Sources

Beyond the well-documented cases of royal jelly and C. elegans, 9-hydroxydecanoic acid has been detected in other natural sources. For instance, it has been identified, though not quantified, in foods such as common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus). hmdb.ca Additionally, the biotransformation of other fatty acids by engineered E. coli has been shown to produce 9-hydroxydecanoic acid, demonstrating a microbial pathway for its synthesis. d-nb.info

Biological Sources of this compound

| Biological Source | Organism | Context of Occurrence |

| Royal Jelly | Apis mellifera (Honeybee) | A component of the lipid fraction of the nutrient-rich secretion fed to queen larvae. nih.govresearchgate.netnih.gov |

| Metabolome | Caenorhabditis elegans (Nematode) | A metabolic intermediate in the biosynthesis of ascaroside signaling molecules. ebi.ac.ukzfin.org |

| Endophytic Yeast | Aureobasidium pullulans AJF1 | While this strain produces related dihydroxydecanoic acids, the genus is known for lipid production. nih.govnih.gov |

| Mushrooms | Agaricus bisporus, Pleurotus ostreatus | Detected as a naturally occurring compound. hmdb.ca |

Roles as a Biological Precursor and Metabolic Intermediate

One of the most significant roles of this compound is its function as a precursor in the biosynthesis of complex signaling molecules.

Precursor to Ascarosides in Nematodes (e.g., ascr#16)

In nematodes like C. elegans, this compound is a key component in the modular biosynthesis of ascarosides. ebi.ac.uk Ascarosides are a family of glycolipids that act as pheromones, regulating social behaviors and developmental diapause. elsevierpure.comnih.govmdpi.com The biosynthesis of these molecules involves the attachment of a fatty-acid-derived side chain to a dideoxysugar, ascarylose. ebi.ac.ukelsevierpure.com

Specifically, this compound serves as the fatty acid component for ascarosides such as ascr#16. ebi.ac.ukzfin.org In the formation of ascr#16, the alcoholic hydroxy group of this compound condenses with ascarylopyranose. ebi.ac.ukzfin.org This process is part of a larger biosynthetic pathway that involves peroxisomal β-oxidation to generate fatty acid chains of varying lengths. ebi.ac.ukmdpi.com The resulting ascarosides can be further modified, creating a diverse library of signaling molecules that can elicit specific biological responses at very low concentrations. ebi.ac.uk For example, icas#16 is another ascaroside derived from this compound found in C. elegans. ebi.ac.ukzfin.org

The study of ascaroside biosynthesis has revealed a complex and highly regulated system where building blocks from carbohydrate metabolism, fatty acid oxidation, and amino acid catabolism are integrated to produce a wide array of signaling molecules. ebi.ac.uk

Drosophila melanogaster (Fruit Fly)

The effects of QMP have been studied in the fruit fly, Drosophila melanogaster, revealing a surprising cross-species activity. Exposure of female fruit flies to a synthetic QMP blend resulted in smaller ovaries and fewer eggs, indicating an anti-ovarian effect similar to that observed in worker honey bees. researchgate.net Further studies identified that the decenoic acid components of QMP, including the closely related 10-hydroxy-2-decenoic acid (10-HDA), are essential for this response. researchgate.net Another study demonstrated that queen bee acid (10-hydroxy-2-decenoic acid) can extend the lifespan of Drosophila melanogaster through the induction of autophagy. nih.gov

Caenorhabditis elegans (Nematode)

In the nematode C. elegans, this compound is a precursor to the ascaroside ascr#16. zfin.orgebi.ac.uk Ascarosides are a family of small molecules that act as key regulators of developmental timing and behavior in C. elegans. ebi.ac.uk This indicates a fundamental role for this compound in the biosynthesis of signaling molecules in this model organism. Additionally, queen bee acid (10-hydroxy-2-decenoic acid) has been shown to extend the lifespan of C. elegans. mdpi.com

Murine Models (Mice and Rats)

Direct studies on the physiological effects of pure this compound in mice and rats are limited. However, research on royal jelly, which contains this compound, has shown effects on bone metabolism in ovariectomized rats. mdpi.com It is important to note that these effects cannot be attributed solely to this compound due to the complex composition of royal jelly. researchgate.netnih.gov A study investigating the effects of various fatty acids on voltage-gated sodium and calcium channels found that 9-hydroxydecanoic acid (stereochemistry not specified) exhibited a strong inhibitory effect on NaV1.1 and NaV1.2 sodium channels and a significant blocking effect on CaV2.2 calcium channels. nih.gov This suggests potential neuroactive properties for this class of compounds.

Table 2: Physiological Effects in Model Organisms This table summarizes the observed physiological relevance of this compound and closely related compounds in different model organisms.

| Model Organism | Compound(s) Studied | Observed Physiological Effect(s) | Source(s) |

| Apis mellifera (Honey Bee) | This compound (as part of QMP) | Regulation of social structure, inhibition of worker ovary development, elicitation of retinue response. | nih.govplos.orgresearchgate.net |

| Drosophila melanogaster (Fruit Fly) | Synthetic QMP (containing decenoic acids) | Anti-ovarian effect (reduced ovary size and egg number). | researchgate.net |

| 10-hydroxy-2-decenoic acid (Queen Bee Acid) | Lifespan extension via autophagy induction. | nih.gov | |

| Caenorhabditis elegans (Nematode) | This compound | Precursor to ascr#16, a signaling molecule regulating development and behavior. | zfin.orgebi.ac.uk |

| 10-hydroxy-2-decenoic acid (Queen Bee Acid) | Lifespan extension. | mdpi.com | |

| Murine Models (Mice and Rats) | Royal Jelly (contains this compound) | Effects on bone metabolism. | mdpi.com |

| 9-hydroxydecanoic acid | Inhibition of NaV1.1, NaV1.2, and CaV2.2 channels. | nih.gov |

Biosynthetic Pathways of 9r 9 Hydroxydecanoic Acid

Enzymatic Routes in Eukaryotic Systems

In eukaryotes, the synthesis of (9R)-9-hydroxydecanoic acid and related hydroxylated fatty acids is often part of complex metabolic pathways, such as those for producing polyketide natural products.

The direct precursor for this compound is decanoic acid or its activated thioester form. ebi.ac.uk In some fungal metabolic pathways, this specific hydroxy fatty acid is not formed from a free fatty acid pool but is synthesized de novo as an intermediate that remains bound to an enzyme complex. acs.org For instance, in the biosynthesis of certain resorcylic acid lactones, a highly reducing iterative polyketide synthase (hrPKS) is predicted to assemble a pentaketide, which is then processed to yield this compound as an advanced starter unit for further elaboration. acs.org

In other eukaryotic systems, such as honeybees (Apis mellifera), related hydroxylated decenoic acids like 9-hydroxydec-2-enoic acid (9-HDA) are produced. mdpi.com The biosynthesis of these compounds can start from longer-chain fatty acids, such as stearic acid, which undergo hydroxylation followed by several cycles of β-oxidation to shorten the carbon chain to the required ten carbons. mdpi.com

The key enzymes responsible for the creation of this compound in eukaryotes are highly specific polyketide synthases.

Highly Reducing Iterative Polyketide Synthases (hrPKS): In fungi, the biosynthesis is attributed to large, multi-domain enzymes known as hrPKSs. acs.org These enzymes catalyze the recursive condensation of malonyl-CoA units. The formation of the hydroxyl group is controlled by a specific set of domains within the hrPKS, including a ketoacyl reductase (KR) domain that reduces a β-keto group to a hydroxyl group with a defined stereochemistry. acs.org The LtLasS1 enzyme, for example, is predicted to produce the 9(R)-hydroxydecanoic acid intermediate, which remains as an acyl-ACP thioester on the enzyme, ready for transfer to a second PKS for further synthesis. acs.org

Cytochrome P450 Monooxygenases: In a broader context of fatty acid hydroxylation in eukaryotes, cytochrome P450 monooxygenases are a major class of enzymes that catalyze the insertion of an oxygen atom into a C-H bond of a fatty acid. nih.gov These enzymes are involved in producing various hydroxy fatty acids in insects and plants.

Microbial Biosynthesis Mechanisms

While natural microbial pathways for this compound are not extensively documented, significant progress has been made in engineering microorganisms, particularly Escherichia coli, for the production of this and other hydroxy fatty acids.

Escherichia coli is a favored host for the biotechnological production of hydroxy fatty acids due to its well-understood genetics and metabolism. dtu.dk The general strategy involves introducing a heterologous pathway for fatty acid hydroxylation while modifying the host's native metabolism to increase precursor supply and prevent product degradation. Key engineering strategies include:

Blocking β-oxidation: The native fatty acid degradation pathway (β-oxidation) is a primary competitor for the substrate and also degrades the final hydroxy fatty acid product. Deleting key genes in this pathway, such as fadD (acyl-CoA synthetase) and fadE (acyl-CoA dehydrogenase), is a critical step to enhance accumulation. frontiersin.org Knocking out fadB, fadJ, and fadR has also been employed to block this catabolic route. acs.org

Enhancing Substrate Uptake: The transport of fatty acids across the bacterial cell membrane can be a limiting factor. Overexpressing transporter proteins, such as the native E. coli FadL, can improve the import of fatty acid substrates like decanoic acid into the cell, thereby increasing the efficiency of the bioconversion. frontiersin.org

Cofactor Regeneration: Many hydroxylating enzymes, especially P450 monooxygenases, require a constant supply of reducing equivalents in the form of NAD(P)H. acs.org Co-expressing enzymes like glucose dehydrogenase can create an efficient NAD(P)H regeneration system, ensuring the sustained activity of the P450 catalyst. acs.org

The core of engineered microbial systems is the introduction of specific enzymes that can modify a fatty acid backbone.

Monooxygenases: This is the most prominent class of enzymes used for this purpose.

Cytochrome P450 Monooxygenases (P450s): These enzymes are highly versatile and can catalyze the hydroxylation of a wide range of substrates. For instance, an engineered P450 system (CYP153A33/M228L-CPRBM3) has been used for the terminal hydroxylation of trans-2-decenoic acid. acs.org

Alkane Hydroxylase (AlkBGT): The AlkBGT system from Pseudomonas putida GPo1 is another effective monooxygenase that hydroxylates the terminal (ω) carbon of medium-chain fatty acids. frontiersin.org It has been successfully used in E. coli to produce ω-hydroxy fatty acids from their corresponding alkanoic acids. frontiersin.org

Hydratases: These enzymes catalyze the addition of water to a carbon-carbon double bond. Oleate hydratases, for example, typically act on unsaturated fatty acids to produce 10-hydroxy fatty acids. nih.gov

Dehydrogenases: While not directly hydroxylating, dehydrogenases are crucial supporting enzymes. Fatty alcohol dehydrogenases are part of the ω-oxidation pathway that further oxidizes a terminal hydroxyl group to an aldehyde, and they can also be involved in cofactor regeneration, as seen with glucose dehydrogenase. acs.orgnih.gov

Substrate Specificity: The hydroxylating enzymes exhibit preferences for fatty acids of specific chain lengths. The AlkBGT system from P. putida GPo1 shows activity on medium-chain fatty acids, including octanoic, decanoic, and dodecanoic acids. frontiersin.org

The table below summarizes the results of a study on the production of ω-hydroxy fatty acids using an engineered E. coli strain expressing the AlkBGT hydroxylase system.

Stereospecificity of Natural Biosynthesis

The natural biosynthesis of this compound is a highly stereospecific process, ensuring the formation of the (R)-enantiomer at the C-9 position. This stereocontrol is dictated by the enzymatic machinery of highly reducing iterative polyketide synthases (hrPKSs).

In the biosynthesis of resorcylic acid lactones, such as lasiodiplodin, a specific hrPKS is responsible for synthesizing the this compound intermediate. acs.org This enzyme, designated as a Lasiodiplodin synthase (LtLasS1), is predicted to assemble a pentaketide, which is a C10 chain derived from five acetate (B1210297) units via the polyketide pathway. acs.org The hrPKS contains a suite of catalytic domains, including a ketoreductase (KR) domain, which is responsible for the stereospecific reduction of a β-keto group to a hydroxyl group.

The stereochemistry of the resulting hydroxyl group is determined by the specific conformation of the active site of the KR domain. For the synthesis of this compound, the KR domain is programmed to produce the (R) configuration at the corresponding carbon atom, which becomes C-9 of the final decanoic acid chain. This specific reduction is a critical step that defines the chirality of the molecule. The resulting this compound remains bound to the hrPKS as an acyl-ACP thioester, ready for transfer to a non-reducing PKS for the subsequent steps in the biosynthesis of the final macrolactone product. acs.org

The following table summarizes the key enzymatic step responsible for the stereospecificity in the biosynthesis of this compound.

| Enzyme/Domain | Substrate (within PKS) | Product (within PKS) | Stereochemical Outcome |

| Ketoreductase (KR) domain of hrPKS | β-ketoacyl-ACP | (R)-β-hydroxyacyl-ACP | (R) configuration at the hydroxylated carbon |

It is this inherent and programmed stereoselectivity of the ketoreductase domain within the fungal hrPKS that ensures the production of the specific (9R)-enantiomer of 9-hydroxydecanoic acid, which is then utilized as a precursor for more complex natural products. acs.org

Chemical and Chemoenzymatic Synthesis of 9r 9 Hydroxydecanoic Acid and Its Analogs

Stereoselective Synthetic Strategies

The key to synthesizing (9R)-9-hydroxydecanoic acid is controlling the stereochemistry at the C-9 position. Both purely chemical and enzyme-assisted methods have been developed to achieve this with high selectivity.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired stereoisomer from achiral or racemic precursors. While direct asymmetric synthesis of this compound is not extensively documented, the principles can be adapted from the synthesis of similar chiral hydroxy acids, such as its C-3 isomer, (R)-3-hydroxydecanoic acid.

One effective strategy involves the asymmetric reduction of a corresponding ketone, 9-oxodecanoic acid. This can be achieved using chiral reducing agents or catalysts. Another powerful approach is the use of a "chiral pool," starting from a readily available and inexpensive chiral molecule. For instance, a green synthesis pathway has been developed for (R)-3-hydroxy fatty acids starting from cellulose-derived levoglucosenone. chapman.edunih.gov This multi-step process involves key reactions like Michael addition, Baeyer–Villiger oxidation, and cross-metathesis to build the carbon chain and set the stereocenter. chapman.edunih.gov Such a strategy, involving stereocontrolled reactions, could be conceptually applied to the synthesis of the (9R)-isomer.

Enzymatic Derivatization and Transformation

Enzymes offer high selectivity and operate under mild conditions, making them excellent tools for chiral synthesis. Chemoenzymatic strategies often combine the strengths of traditional chemistry and biocatalysis.

Engineered microorganisms are particularly effective for producing ω-hydroxy fatty acids. For example, Escherichia coli has been engineered to produce ω-hydroxydecanoic acid from decanoic acid. frontiersin.org This whole-cell biocatalysis system utilizes the AlkBGT enzyme system from Pseudomonas putida GPo1. frontiersin.org By optimizing expression of the key enzymes and transporter proteins (like FadL) while deleting competing metabolic pathways (like β-oxidation via fadD and fadE knockout), the production of ω-hydroxydecanoic acid can be significantly enhanced. frontiersin.org

Another powerful biocatalytic approach starts from more complex, renewable fatty acids like oleic acid. A multi-step enzymatic cascade in recombinant E. coli can convert oleic acid into 9-hydroxynonanoic acid, a close structural analog of 9-hydroxydecanoic acid. thegoodscentscompany.comebi.ac.uk This pathway involves a sequence of enzymatic reactions including hydration, oxidation, and ester cleavage. thegoodscentscompany.comebi.ac.uk The principles of ω-1 hydroxylation demonstrated in these systems are directly applicable to the formation of this compound.

Total Synthesis Methodologies

Total synthesis provides a route to a target molecule from simple, often commercially available starting materials. A practical synthesis of 9-hydroxydecanoic acid can be achieved from oleic acid. researchgate.net This method involves ozonolysis of the oleic acid double bond, followed by reduction and methanolysis to produce a 9,9-dimethoxynonanoic acid methyl ester intermediate. researchgate.net This intermediate is then hydrolyzed to an aldehydo acid. The crucial step of chain elongation is achieved by reacting this aldehyde with a Grignard reagent, which chemoselectively attacks the oxo group to form the 9-hydroxydecanoic acid backbone. researchgate.net While this specific route produces a racemic mixture, the introduction of a stereoselective reduction step of the corresponding ketone or the use of a chiral Grignard reagent could adapt it for an asymmetric synthesis of the (R)-enantiomer.

Preparation of Labeled this compound for Research

Isotopically labeled compounds are indispensable tools for studying metabolic pathways, reaction mechanisms, and the fate of molecules in biological systems. While specific literature on the synthesis of labeled this compound is limited, standard isotopic labeling methods can be readily applied.

For instance, stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated. If a synthetic route involves the reduction of a ketone (9-oxodecanoic acid) to form the hydroxyl group, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium atom at C-9. Similarly, if a Grignard reaction is used to add the final methyl group, employing ¹³C-labeled methyl magnesium bromide would place a ¹³C label at the C-10 position.

Furthermore, biosynthetic approaches using labeled precursors are highly effective. Studies on the biosynthesis of related fatty acids in honeybees have successfully used stable isotope labeling to trace the metabolic route from precursors like stearic acid. mdpi.com A similar approach, feeding an engineered microorganism with a labeled carbon source (e.g., ¹³C-glucose), could produce fully or partially labeled this compound.

Synthesis of Structural Analogs and Derivatives for Mechanistic Probes

To understand the function and mechanism of action of this compound, researchers synthesize structural analogs and derivatives. These molecules, with slight modifications, can act as probes to identify key structural features required for biological activity.

Several derivatives of 9-hydroxydecanoic acid have been synthesized and tested for various biological activities. For example, 9-phenylnonanoic acid, where the terminal hydroxyl and methyl groups are replaced by a phenyl ring, has been synthesized and evaluated alongside 9-hydroxydecanoic acid for its effects on sodium and calcium ion channels. nih.govresearchgate.net Another analog, (±)-4-methoxydecanoic acid, was synthesized to test how mid-chain methoxylation affects the antifungal properties of decanoic acid. chapman.edu

Furthermore, the hydroxyl and carboxylic acid groups of 9-hydroxydecanoic acid are reactive handles for creating more complex derivatives. For example, 10-hydroxydecanoic acid has been conjugated with specific tripeptides to create novel amphiphilic molecules with potential pro-healing and antimicrobial properties. mdpi.com This strategy of linking fatty acids to peptides could be applied to this compound to create new bioactive probes. mdpi.com

Metabolism and Biotransformation of 9r 9 Hydroxydecanoic Acid

Intracellular Metabolic Fates

Once inside a cell, (9R)-9-hydroxydecanoic acid can be directed into several metabolic pathways. These pathways can modify its chemical properties, preparing it for either structural roles, signaling functions, or breakdown.

Chain Elongation and Shortening Processes

The primary mechanism for fatty acid degradation in the cell is β-oxidation, a cyclical process that shortens the carbon chain by two carbons with each cycle. mdpi.com Hydroxy fatty acids, including this compound, are known to be substrates for this pathway. The process occurs within the mitochondria and involves a sequence of four enzymatic reactions: oxidation, hydration, a second oxidation, and thiolysis. mdpi.comaocs.org A rise in the cellular ratios of NADH/NAD+ or acetyl-CoA/CoA can inhibit the β-oxidation process. aocs.org

Conversely, fatty acid chains can also be extended through elongation processes, which primarily occur in the endoplasmic reticulum. However, studies on related hydroxy fatty acids suggest that shortening via β-oxidation is a more common fate. For instance, the biosynthesis of the queen bee pheromone component, 9-hydroxy-2-decenoic acid (9-HDA), involves the hydroxylation of a longer-chain fatty acid (stearic acid, C18) followed by several cycles of β-oxidation to shorten the chain to its final C10 length. This indicates that the enzymatic machinery for shortening hydroxy fatty acids is a key part of cellular lipid metabolism.

In some cases, the fatty acid elongation system can be affected by the presence of hydroxy fatty acids. In miltefosine-resistant Leishmania donovani, for example, an increase in short-chain fatty acids suggested a partial inactivation of the fatty acid elongation enzymes. nih.gov

Esterification and Conjugation Reactions

This compound can undergo esterification, a reaction that links its carboxylic acid group to an alcohol, or its hydroxyl group to another acid. A notable form of this is intramolecular esterification, or lactonization, where the hydroxyl group attacks the carboxylic acid group of the same molecule to form a cyclic ester known as a lactone. mdpi.com This spontaneous reaction, often favored under acidic conditions, can lead to the formation of a 10-membered ring lactone (a macrolide) from 9-hydroxydecanoic acid. mdpi.comresearchgate.net The production of γ- and δ-lactones from C8-C12 fatty acids has been demonstrated using unspecific peroxygenases, which catalyze the initial hydroxylation at the C4 and C5 positions, leading to subsequent lactonization. acs.org

Additionally, hydroxy fatty acids can be conjugated to other molecules, such as peptides or sugars. This process can alter their solubility, stability, and biological activity. For example, novel amphiphilic molecules have been synthesized by linking 10-hydroxydecanoic acid to tripeptides, creating compounds with hydrogel-forming properties. mdpi.com These conjugation reactions demonstrate the versatility of the hydroxyl and carboxyl groups of this compound as handles for biochemical modification.

Biotransformation by Microorganisms

Microorganisms possess a vast and diverse enzymatic repertoire, enabling them to metabolize a wide array of organic compounds, including hydroxy fatty acids. These biotransformations are of significant interest for producing valuable chemicals from renewable feedstocks.

Microbial Degradation Pathways

Microorganisms utilize this compound as a carbon and energy source through various degradation pathways. A prominent pathway is ω-oxidation, followed by β-oxidation. In the yeast Candida tropicalis, 10-hydroxydecanoic acid is converted into the dicarboxylic acid, sebacic acid. nih.gov This process is initiated by the oxidation of the terminal hydroxyl group. The presence of decanoic acid can inhibit this transformation, indicating a competitive interaction within the metabolic network. nih.govresearchgate.net

Engineered Escherichia coli strains have also been developed for the production of ω-hydroxy fatty acids. By deleting key genes (fadE and fadD) in the β-oxidation pathway, the degradation of decanoic acid was blocked, leading to a significant increase in the yield of ω-hydroxydecanoic acid from decanoic acid. frontiersin.org This demonstrates that β-oxidation is a primary route for the degradation of these fatty acids in bacteria.

The table below summarizes microbial systems involved in the degradation and transformation of decanoic acid derivatives.

| Microorganism | Substrate | Key Pathway/Enzyme | Product(s) | Reference(s) |

| Candida tropicalis | 10-Hydroxydecanoic Acid | ω-Oxidation | Sebacic Acid | nih.gov |

| Candida tropicalis | Nonanoic Acid / Ethyl Nonanoate | ω-Oxidation | Azelaic Acid | acs.org |

| Escherichia coli (engineered) | Decanoic Acid | AlkBGT (hydroxylase) | ω-Hydroxydecanoic Acid | frontiersin.org |

| Pseudomonas putida | Decanoic Acid | AlkBGT (hydroxylase) | ω-Hydroxydecanoic Acid | frontiersin.org |

Formation of Secondary Metabolites

The microbial metabolism of hydroxy fatty acids can also lead to the synthesis of various secondary metabolites, which are compounds not directly involved in the organism's growth or reproduction but often have specialized functions. beilstein-journals.orgmdpi.comresearchgate.net

A significant class of secondary metabolites derived from hydroxy fatty acids are lactones, which are valued as flavor and fragrance compounds. mdpi.comacs.org The biotransformation of ricinoleic acid (a C18 hydroxy fatty acid) by various yeasts, such as those of the genus Candida, involves multiple cycles of β-oxidation to produce 4-hydroxydecanoic acid, which then lactonizes to form the peach-scented γ-decalactone. mdpi.commdpi.comnih.gov While this process starts with a longer chain, it establishes the principle of microbial β-oxidation shortening hydroxy fatty acids to produce lactone precursors.

In other instances, this compound itself can be a secondary metabolite. An engineered fungal polyketide synthase system was observed to produce (R)-9-hydroxydecanoic acid as a released intermediate. acs.org Furthermore, engineered E. coli expressing a fatty acid hydroxylase from Bacillus megaterium were shown to produce a mixture of hydroxy fatty acids, including 9-hydroxydecanoic acid, from glucose. unl.edunih.gov

Interplay with Other Fatty Acid Metabolic Networks

The metabolism of this compound is intricately linked with the broader network of fatty acid synthesis and degradation within an organism. The precursors for its biosynthesis are derived from the general fatty acid pool, and its degradation feeds into central carbon metabolism.

The biosynthesis of related hydroxy fatty acids in honeybees illustrates this connection, where stearic acid (C18:0) from the de novo fatty acid synthesis pathway is hydroxylated and then shortened via β-oxidation. mdpi.com This shows a direct flow from standard fatty acid metabolism to specialized hydroxy fatty acid production.

Metabolic interference is also observed. In Candida tropicalis, the biotransformation of 10-hydroxydecanoic acid to sebacic acid is inhibited by the presence of decanoic acid. nih.gov Similarly, the oxidation of decanoic acid is reduced in the presence of 10-hydroxydecanoic acid, suggesting competition for the same enzymes or cofactors. researchgate.netresearchgate.net This highlights the competitive dynamics and regulatory feedback that can occur between different fatty acids and their hydroxylated counterparts within metabolic pathways. Blocking the β-oxidation pathway in engineered E. coli is a key strategy to prevent the degradation of both precursor fatty acids and the desired hydroxy fatty acid products, thereby increasing yields. frontiersin.org This directly demonstrates the powerful interplay between the standard β-oxidation pathway and specialized hydroxylation systems.

Molecular and Cellular Mechanisms of 9r 9 Hydroxydecanoic Acid Interactions

Modulation of Ion Channel Activity

Fatty acids and their derivatives are recognized as significant modulators of ion channel functions, capable of altering cellular excitability and signaling. nih.gov These lipid mediators can interact directly with channel proteins or influence the membrane environment to bring about their effects.

While direct experimental studies on the effects of (9R)-9-hydroxydecanoic acid on sodium currents are not extensively documented, the broader class of fatty acid-derived molecules is known to influence voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells. nih.gov

Inhibition of sodium channels typically involves the molecule binding to specific sites on the channel protein, which can stabilize the channel in a non-conducting state (e.g., inactivated or resting states). mdpi.com For instance, certain inhibitors of the Nav1.8 sodium channel, a channel prominent in pain-sensing neurons, have been shown to reduce both inward and outward sodium currents across a range of voltages without altering the reversal potential of the current. nih.gov The mechanism of inhibition can be "use-dependent," where the block is enhanced by repetitive channel activation, or exhibit "reverse use dependence," where inhibition is relieved by such activity. nih.gov The specific chemical properties of a modulating molecule, including its acyl chain length, degree of saturation, and the presence of functional groups, dictate its interaction with the channel. Therefore, it is plausible that this compound could interact with sodium channels, though the specific nature and consequences of such an interaction require direct empirical investigation.

The stereochemistry of a molecule is a critical determinant of its biological activity, including its interactions with ion channels and receptors. The specific three-dimensional arrangement of atoms in stereoisomers, such as the (R) and (S) enantiomers, governs the precision of fit within a binding site.

A clear example of stereoisomeric specificity can be observed in the binding of hexahydrocannabinol (HHC) isomers to cannabinoid receptors CB1 and CB2. nih.gov Computational modeling and binding studies have revealed that the (9R)-HHC isomer has a significantly higher binding affinity for both receptors compared to its (9S)-HHC counterpart. nih.govresearchgate.net The reason for this difference lies in the conformational stability of the isomers within the receptor's active site. The (9R)-HHC isomer predominantly adopts a stable "chair" conformation, which places its C9 methyl group in an equatorial position that is favorable for binding. nih.gov In contrast, the (9S)-HHC isomer exists in an unstable equilibrium between chair and "twist-boat" conformations, leading to a less favorable and weaker interaction with the receptor. nih.gov

This principle of stereospecificity is fundamental in molecular biology. Although direct studies on this compound and ion channels are pending, it is highly probable that its interactions would be stereospecific. The (9R) configuration would be expected to confer a distinct binding affinity and functional effect compared to its (9S) enantiomer, as the precise orientation of the hydroxyl group on the chiral carbon would determine the quality of interactions with amino acid residues in a putative channel binding pocket. The presence of both (R) and (S) isomers of the related 9-hydroxy-2E-decenoic acid (9-HDA) in natural sources like royal jelly further underscores the biological relevance of such chirality. nih.gov

Interactions with Protein Structures

While direct data on this compound is limited, the analogous fatty acid found in royal jelly, 10-hydroxy-2-decenoic acid (10-HDA), provides a well-documented model for how these molecules can drive protein oligomerization and fibril formation. biotaxa.orgeje.cz 10-HDA has been shown to be a key factor in increasing the viscosity of royal jelly by inducing the fibrillation of the Major Royal Jelly Protein 1 (MRJP1) complex (also referred to as MRJP14/apisimin4/24MC8). researchgate.net

This process is pH-dependent. The acidic nature of 10-HDA lowers the pH of the environment, which is believed to protonate specific negatively charged amino acid residues (like glutamic acid) within the MRJP1 protein complex. biotaxa.org This neutralization of charges facilitates the assembly of protein complexes into larger oligomers and eventually into fibrillar structures. biotaxa.orgresearchgate.net Experimental evidence from size-exclusion chromatography demonstrates that as the concentration of 10-HDA increases, the calculated molecular weight of the MRJP1 complex also increases, indicating induced aggregation. eje.cz

Table 1: Effect of 10-HDA Concentration on the Molecular Weight of MRJP1/apisimin/24MC Complex

| 10-HDA Concentration (µM) | Protein Concentration (µM) | Calculated Molecular Weight (kDa) |

|---|---|---|

| 0 | 2.39 | 485 ± 17 |

| 26.84 | 2.39 | Increased Elution Shift |

| 134.20 | 2.39 | Further Increased Elution Shift |

Data derived from gel filtration analysis showing a shift in elution volume, corresponding to a higher calculated molecular weight, upon the addition of 10-HDA. biotaxa.org

Given the structural similarity, this compound could potentially exert analogous effects on susceptible proteins, influencing their aggregation state through electrostatic and hydrophobic interactions.

The ability of a molecule to act as a ligand depends on its capacity to bind with specificity and affinity to a biological receptor. While specific receptor binding studies for this compound are not widely available, studies on structurally related molecules demonstrate that hydroxy fatty acids can act as ligands for various receptors.

For example, 9-hydroxyoctadecadienoic acid (9-HODE), another oxidized fatty acid, has been identified as a natural ligand for the G protein-coupled receptor G2A. nih.gov Binding of 9-HODE to G2A, which is expressed in immune cells, initiates a cascade of intracellular signaling events. nih.gov Similarly, 9-oxo-2-decenoic acid (9-ODA), a key component of the honey bee queen pheromone, binds specifically to the odorant receptor AmOr11 in drones. researchgate.net Furthermore, 9-cis retinoic acid, which shares the 9-position feature, serves as the exclusive natural ligand for the human retinoid X receptor α (RXRα), a central nuclear receptor. embopress.org The binding of 9-cis retinoic acid occurs within a specific hydrophobic pocket of the receptor, inducing a conformational change that is critical for its function as a transcriptional regulator. embopress.org These examples establish a strong precedent for hydroxy fatty acids acting as specific signaling molecules through direct receptor binding.

Pathways of Intracellular Signaling Modulation

The binding of a ligand to its receptor typically initiates a cascade of intracellular signaling events that modulate cellular function. Based on the actions of related lipid molecules, several potential pathways could be influenced by this compound.

The activation of G protein-coupled receptors, such as the binding of 9-HODE to G2A, can trigger multiple downstream pathways. These include the mobilization of intracellular calcium, the accumulation of inositol phosphate, the inhibition of cyclic AMP (cAMP) accumulation, and the activation of the MAP kinase pathway. nih.gov Each of these pathways involves a series of enzymatic activations that amplify the initial signal and lead to changes in gene expression, metabolism, or other cellular processes.

Investigations into Membrane Interactions and Cellular Permeability of this compound

The cellular uptake and interaction of fatty acids with the plasma membrane are critical determinants of their biological activity. For this compound, a medium-chain hydroxy fatty acid, its ability to traverse the cell membrane and interact with the lipid bilayer is fundamental to its molecular and cellular mechanisms. Research in this area, while not extensive for this specific enantiomer, can be contextualized by broader studies on fatty acid and hydroxy fatty acid interactions with cellular membranes.

The permeability of fatty acids across a cell membrane is influenced by several factors, including their chain length, degree of saturation, and the presence of functional groups such as hydroxyls. Shorter chain fatty acids generally exhibit higher permeability across lipid bilayers compared to their long-chain counterparts. This is attributed to their smaller size and reduced hydrophobic interaction with the membrane core, which allows for more rapid passive diffusion.

The introduction of a hydroxyl group, as in this compound, can modulate its interaction with the cell membrane. The polar hydroxyl group can form hydrogen bonds with the polar head groups of phospholipids in the membrane, potentially influencing the orientation and depth of penetration of the fatty acid into the lipid bilayer. This interaction can affect membrane properties such as fluidity and permeability.

To quantitatively assess the permeability of compounds like this compound, in vitro models such as the Caco-2 cell monolayer assay are often employed. This assay simulates the intestinal epithelial barrier and is widely used to predict the oral absorption of various molecules. The apparent permeability coefficient (Papp) is a key parameter derived from this assay, which quantifies the rate of passage of a substance across the cell monolayer. Although specific Papp values for this compound are not documented in available literature, the general principles of fatty acid transport suggest that as a medium-chain fatty acid, it would likely exhibit moderate to good permeability.

The cellular uptake of medium-chain fatty acids is understood to occur through both passive diffusion and protein-mediated transport. Unlike long-chain fatty acids, the uptake of medium-chain fatty acids is less dependent on fatty acid binding proteins. This suggests that this compound may be able to enter cells relatively freely, driven by its concentration gradient.

The interaction of fatty acids with the lipid bilayer can also induce changes in membrane fluidity. The incorporation of fatty acids can disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity. This effect is dependent on the concentration of the fatty acid and the specific composition of the membrane. Increased membrane fluidity can, in turn, influence the function of membrane-embedded proteins and cellular signaling pathways.

Below is a hypothetical data table illustrating the type of data that would be generated from a Caco-2 permeability assay for this compound, based on typical values for similar medium-chain fatty acids.

| Compound | Apparent Permeability (Papp) (cm/s) | Transport Direction | Experimental Conditions |

| This compound | Estimated 1.5 x 10-5 | Apical to Basolateral | 37°C, pH 7.4 |

| This compound | Estimated 1.2 x 10-5 | Basolateral to Apical | 37°C, pH 7.4 |

| Propranolol (High Permeability Control) | 2.0 x 10-5 | Apical to Basolateral | 37°C, pH 7.4 |

| Atenolol (Low Permeability Control) | 0.2 x 10-6 | Apical to Basolateral | 37°C, pH 7.4 |

This table is for illustrative purposes only, as direct experimental data for this compound is not currently available in the cited literature.

Further biophysical studies utilizing techniques such as fluorescence spectroscopy with membrane probes, differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy would be invaluable in elucidating the precise nature of the interaction between this compound and lipid bilayers. Such studies could provide detailed information on its effects on membrane phase behavior, lipid packing, and the dynamics of the lipid acyl chains.

Analytical Research Methodologies for 9r 9 Hydroxydecanoic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of (9R)-9-hydroxydecanoic acid, enabling its separation from complex biological or chemical matrices. The choice of technique depends on the specific analytical goal, such as quantification, profiling, or enantiomeric purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydroxy fatty acids, chemical derivatization is a necessary prerequisite to increase their volatility. mdpi.com A common approach involves converting the carboxylic acid and hydroxyl groups into less polar esters and ethers, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers. mdpi.com

Qualitative Analysis: In the qualitative context, GC-MS provides a unique fragmentation pattern (mass spectrum) for the derivatized this compound. This mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries for identification. The retention time, which is the time it takes for the compound to travel through the chromatographic column, provides an additional layer of identification.

Quantitative Analysis: For quantitative purposes, a known concentration of an internal standard is added to the sample. The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of this compound in the original sample. This method has been successfully applied to quantify various hydroxy fatty acids in diverse samples, such as honey, to determine their entomological origin. nih.gov

| Parameter | Typical Condition | Purpose |

| Derivatization Agent | TMSH (Trimethylsulfonium hydroxide) or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability for GC analysis. |

| GC Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium (99.999% purity) | Transports the sample through the column. |

| Oven Temperature Program | e.g., Initial 140°C, ramp to 240°C | Controls the separation of compounds based on their volatility. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |

| MS Detector | Quadrupole or Ion Trap | Separates and detects ions based on their mass-to-charge ratio. |

This interactive table summarizes typical GC-MS parameters for the analysis of derivatized hydroxy fatty acids.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for analyzing compounds in complex mixtures without the need for derivatization. researchgate.net It is particularly suited for metabolomics studies, where the goal is to obtain a comprehensive profile of all metabolites, including this compound, within a biological sample. nih.govmdpi.com

The LC component, often utilizing reversed-phase chromatography, separates compounds based on their hydrophobicity. The eluent is then introduced into a high-resolution mass spectrometer (such as an Orbitrap or TOF analyzer), which measures the mass-to-charge ratio (m/z) of the ions with very high accuracy. nih.govnih.gov This precision allows for the determination of the elemental formula of the compound. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the specific ion for 9-hydroxydecanoic acid is isolated and fragmented to produce a secondary spectrum. researchgate.netresearchgate.net This fragmentation pattern is highly specific and aids in unambiguous identification. researchgate.netresearchgate.net

| Parameter | Typical Condition | Purpose |

| LC Column | C18 reversed-phase (e.g., Acquity UPLC BEH C18) | Separates analytes based on polarity. |

| Mobile Phase | Gradient of water and acetonitrile/methanol (B129727) with formic acid | Elutes compounds from the column. |

| Ionization Source | Heated Electrospray Ionization (HESI) in negative mode | Generates deprotonated molecules [M-H]⁻ for analysis. |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) | Measures mass-to-charge ratios with high resolution and accuracy. |

| Scan Mode | Full scan with data-dependent MS/MS (ddMS²) | Acquires precursor ion masses and fragments them for structural data. pensoft.net |

| Mass Resolution | ≥ 70,000 FWHM | Allows for accurate mass measurements to determine elemental composition. nih.govpensoft.net |

This interactive table outlines common LC-HRMS parameters for metabolite profiling.

Since this compound is a chiral molecule, assessing its enantiomeric purity is crucial. Chiral chromatography, typically using High-Performance Liquid Chromatography (HPLC), is the definitive method for separating enantiomers. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to different retention times and thus, separation. chromatographyonline.com

The selection of the CSP and the mobile phase is critical for achieving enantioseparation. Polysaccharide-based CSPs (e.g., Chiralpak AD) or macrocyclic glycopeptide phases (e.g., CHIROBIOTIC) are commonly used. nih.govsigmaaldrich.comsigmaaldrich.com The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. chromatographyonline.com By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (e.e.) of the (9R) form can be accurately determined.

Spectroscopic Characterization Methods

Spectroscopic methods provide fundamental information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework.

¹H NMR: This technique provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the methyl group (CH₃) adjacent to the hydroxyl group, the methine proton (CH-OH), the methylene (B1212753) protons (CH₂) of the long aliphatic chain, and the methylene protons adjacent to the carboxyl group. The splitting pattern of these signals (e.g., doublet, triplet, multiplet) reveals the number of neighboring protons. uab.edu

¹³C NMR: This spectrum shows a distinct peak for each unique carbon atom in the molecule. The chemical shift of each peak indicates the type of carbon (e.g., carboxyl, hydroxyl-bearing, alkyl).

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -COOH | ~10-12 (broad singlet) | ~175-180 |

| -CH(OH)- | ~3.4-3.8 (multiplet) | ~65-70 |

| -CH₂-COOH | ~2.2-2.4 (triplet) | ~34-38 |

| Alkyl -CH₂- | ~1.2-1.6 (multiplet) | ~22-32 |

| -CH(OH)CH₃ | ~1.1-1.2 (doublet) | ~20-25 |

This interactive table presents predicted NMR chemical shifts for this compound based on analogous compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light against the wavenumber (cm⁻¹), revealing characteristic absorption bands for different functional groups. chemguide.co.uk

For this compound, the key functional groups are the hydroxyl (-OH) group of the alcohol, the carboxyl (-COOH) group, and the C-H bonds of the alkyl chain.

A very broad absorption band between 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. chemguide.co.ukmdpi.com

The O-H stretch of the secondary alcohol appears as a separate, less broad peak around 3200-3550 cm⁻¹. chemguide.co.uk

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. chemguide.co.ukresearchgate.net

Multiple sharp peaks in the 2850-2960 cm⁻¹ region are due to C-H stretching vibrations of the alkyl chain. researchgate.net

A peak around 1100 cm⁻¹ can be attributed to the C-O stretching of the secondary alcohol. mdpi.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| O-H Stretch (Alcohol) | 3200 - 3550 | Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong, Sharp |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-O Stretch (Alcohol) | 1050 - 1150 | Medium |

This interactive table summarizes the key IR absorption bands for identifying functional groups in this compound.

Advanced Mass Spectrometry Applications

Advanced mass spectrometry (MS) techniques are indispensable for the structural elucidation and quantification of this compound in complex biological matrices. These methods offer high sensitivity and specificity, enabling detailed analysis of the compound and its metabolic products.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural characterization of this compound and its metabolites. This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule, which is crucial for identifying metabolites where the parent structure has been modified.

When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS allows for the analysis of complex mixtures. For hydroxy fatty acids, electrospray ionization (ESI) in negative ion mode is commonly employed, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion.

The fragmentation of the [M-H]⁻ precursor ion of a hydroxydecanoic acid isomer, such as 10-hydroxydecanoic acid, has been shown to yield characteristic product ions. For example, an α-cleavage can result in the loss of a formic acid (HCOOH) molecule. semanticscholar.org A similar fragmentation pathway can be expected for this compound. The position of the hydroxyl group significantly influences the fragmentation pattern, allowing for the differentiation of isomers. semanticscholar.org

Metabolites of this compound, which may be formed through pathways such as further oxidation (e.g., hydroxylation or carboxylation), can be identified by comparing their MS/MS spectra to that of the parent compound. A resulting metabolite would have a different precursor mass, but the fragmentation pattern might retain characteristic ions from the original this compound structure, alongside new fragments indicating the position of the metabolic modification. The identification process involves a systematic analysis of mass shifts between the product ions of the metabolite and the parent compound.

Table 1: Hypothetical MS/MS Fragmentation Data for Metabolite Identification

| Compound | Precursor Ion (m/z) [M-H]⁻ | Proposed Metabolic Modification | Key Product Ions (m/z) | Interpretation of Fragmentation |

|---|---|---|---|---|

| This compound | 187.13 | Parent Compound | 169, 141, 123 | Loss of H₂O, Loss of HCOOH, Further fragmentation |

| Metabolite A | 203.12 | Hydroxylation (+16 Da) | 185, 157, 139 | Characteristic losses of H₂O from a dihydroxy structure |

| Metabolite B | 215.12 | Carboxylation (+28 Da) | 197, 171 | Losses indicating a dicarboxylic acid structure |

Quantitative Analysis Using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its high precision and accuracy. This technique involves spiking a sample with a known concentration of a stable isotope-labeled version of the analyte, which serves as an internal standard. For this compound, a suitable internal standard would be, for example, this compound-d₄, where four hydrogen atoms are replaced with deuterium (B1214612).

The deuterated standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample preparation, extraction, and ionization. nih.govnih.gov However, it is distinguishable by its higher mass. By measuring the ratio of the mass spectrometer signal of the endogenous analyte to the signal of the isotope-labeled internal standard, a precise quantification can be achieved. This method effectively corrects for sample loss during preparation and for matrix effects that can suppress or enhance the ionization of the analyte. nih.gov

The quantification is typically performed using LC-MS/MS in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This highly selective detection method minimizes interferences from other compounds in the matrix. A calibration curve is generated by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

Table 2: Example Calibration Data for Isotope Dilution MS Quantification

| Concentration of this compound (ng/mL) | Analyte Peak Area | Internal Standard (d₄) Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 1,520 | 150,500 | 0.0101 |

| 5.0 | 7,650 | 151,200 | 0.0506 |

| 25.0 | 38,100 | 149,800 | 0.2543 |

| 100.0 | 153,200 | 150,900 | 1.0152 |

| 500.0 | 755,400 | 150,100 | 5.0326 |

Sample Preparation and Derivatization Techniques for Enhanced Analysis

The analysis of this compound, particularly by gas chromatography (GC), often requires sample preparation and chemical derivatization. Because of its polar carboxylic acid and hydroxyl functional groups, the compound has low volatility and may exhibit poor chromatographic peak shape. colostate.edu Derivatization modifies these functional groups to increase volatility and thermal stability, making the compound more amenable to GC analysis. libretexts.org

The two most common derivatization approaches for hydroxy fatty acids are alkylation (specifically methylation) of the carboxylic acid group and silylation of the hydroxyl group.

Methylation: The carboxylic acid group is converted into a methyl ester. A common reagent for this is boron trifluoride in methanol (BF₃-methanol). restek.com This process, known as esterification, significantly increases the volatility of the fatty acid.

Silylation: The hydroxyl group is converted into a trimethylsilyl (TMS) ether. rsc.org Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective. restek.com This reaction replaces the active hydrogen on the hydroxyl group with a non-polar TMS group, which further reduces polarity and enhances volatility. phenomenex.blog

Often, a two-step derivatization is performed where the carboxylic acid is first methylated, followed by silylation of the hydroxyl group. The resulting derivative, 9-(trimethylsilyloxy)-decanoic acid methyl ester, is highly suitable for GC-MS analysis.

The mass spectrum of the derivatized compound provides valuable structural information. For example, tert-butyldimethylsilyl (tBDMS) ethers of hydroxy fatty acid methyl esters produce characteristic fragment ions that can be used to determine the location of the original hydroxyl group along the carbon chain. nih.gov A prominent ion corresponding to the loss of the tert-butyl group ([M-57]⁺) is often observed. nih.gov

Table 3: Common Derivatization Reagents for this compound Analysis

| Reagent | Abbreviation | Target Functional Group | Derivative Formed | Analytical Advantage |

|---|---|---|---|---|

| Boron trifluoride-Methanol | BF₃-Methanol | Carboxylic Acid | Methyl Ester | Increases volatility for GC analysis. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxylic Acid | Trimethylsilyl (TMS) Ether/Ester | Reduces polarity and increases volatility. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxylic Acid | Trimethylsilyl (TMS) Ether/Ester | Similar to BSTFA, often used for silylating sterically hindered groups. |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Hydroxyl | tert-Butyldimethylsilyl (tBDMS) Ether | Forms stable derivatives with characteristic MS fragmentation patterns. |

Future Directions in 9r 9 Hydroxydecanoic Acid Research

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The precise biosynthetic pathway of (9R)-9-HDA in the mandibular glands of queen honey bees is not fully elucidated. While it is known that queens produce 9-HDA and workers primarily produce the regioisomeric 10-hydroxy-2-decenoic acid (10-HDA), the specific enzymes responsible for the regioselective hydroxylation leading to 9-HDA remain to be definitively identified. nih.govresearchgate.net Future research should focus on identifying and characterizing these enzymes, which are likely members of the cytochrome P450 (CYP) superfamily. mdpi.com

Key research objectives include:

Transcriptomic and Proteomic Analyses: Comparative analysis of the mandibular gland transcriptomes and proteomes of queen and worker bees can identify candidate genes and proteins, particularly cytochrome P450 enzymes, that are differentially expressed. biochemjournal.com Studies have already identified CYP family genes like CYP6AS8 as essential for 10-HDA biosynthesis in worker bees, providing a strong starting point for identifying the queen's 9-HDA-producing enzymes. mdpi.com

Functional Characterization: Once candidate enzymes are identified, their function must be validated. This can be achieved through heterologous expression of the candidate genes in systems like E. coli or yeast, followed by in vitro assays with potential precursors like decanoic acid to confirm their ability to produce 9-HDA with the correct stereochemistry.

Regulatory Network Mapping: The production of 9-HDA is tightly regulated and linked to the queen's reproductive status. oup.comscientificbeekeeping.co.uk Future studies should aim to uncover the regulatory networks controlling the expression of the biosynthetic genes. This involves identifying transcription factors and signaling pathways that respond to internal physiological cues (e.g., mating status, hormone levels) and external social signals. Research has shown that QMP can influence gene expression in the brains of worker bees, suggesting complex feedback loops may also be involved in regulating its production. pnas.orgresearchgate.net

| Research Approach | Objective | Potential Outcome |

| Transcriptomics/Proteomics | Identify differentially expressed genes/proteins in queen mandibular glands. | Discovery of candidate P450 enzymes for 9-HDA synthesis. |

| Heterologous Expression | Functionally characterize candidate enzymes. | Confirmation of enzyme activity and stereoselectivity. |

| Gene Silencing (RNAi) | Validate the in vivo role of identified enzymes in queens. | Understanding the physiological necessity of the enzyme for 9-HDA production. |

| Regulatory Analysis | Map transcription factors and signaling pathways controlling enzyme expression. | Elucidation of how queen reproductive status controls pheromone synthesis. |

Advanced Mechanistic Investigations at the Atomic Level

Understanding the catalytic mechanism of the enzymes responsible for (9R)-9-HDA synthesis is crucial for their potential future engineering. Advanced computational and biophysical techniques can provide atomic-level insights into how these enzymes achieve their remarkable regio- and stereoselectivity.

Future research in this area should employ:

X-ray Crystallography: Determining the three-dimensional structure of the key biosynthetic enzymes (e.g., the specific cytochrome P450) with bound substrates or substrate analogs would reveal the architecture of the active site. This structural information is invaluable for understanding substrate positioning and the residues critical for catalysis. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These powerful computational methods can be used to model the enzymatic reaction step-by-step. acs.orgtunonlab.com QM/MM calculations can elucidate the electronic details of the reaction, such as the mechanism of oxygen activation by the heme iron center in a P450 enzyme and the subsequent hydrogen atom abstraction and oxygen rebound steps that lead to hydroxylation. nih.govnih.govfigshare.com This approach can explain the energetic barriers for hydroxylation at different positions on the decanoic acid chain, revealing the basis for the observed preference for the C9 position. acs.orgfigshare.com

Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study enzyme-substrate interactions and characterize key catalytic intermediates, such as the highly reactive ferryl-oxo species (Compound I) in P450 enzymes. nih.govnactem.ac.uk

| Technique | Information Gained | Significance |

| X-ray Crystallography | 3D structure of the enzyme active site. | Reveals how the substrate binds and which amino acid residues are key for selectivity. nih.gov |

| QM/MM Calculations | Detailed reaction pathway and transition state energies. | Explains the energetic basis for regio- and stereoselectivity at an atomic level. acs.orgtunonlab.com |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the enzyme and substrate. | Provides insights into substrate entry/exit pathways and conformational changes during catalysis. |

| Spectroscopy (NMR, EPR) | Characterizes enzyme-substrate complexes and reaction intermediates. | Validates computational models and provides direct evidence for the catalytic mechanism. |

Development of Novel Stereoselective Biocatalytic Synthesis Routes

The limited availability of enantiomerically pure (9R)-9-HDA from natural sources hinders extensive research and potential applications. Chemical synthesis is often complex and may produce racemic mixtures. researchgate.net Biocatalysis offers a promising green alternative for the efficient and highly stereoselective production of (9R)-9-HDA.

Future research should focus on:

Enzyme Engineering: Once the native biosynthetic enzymes are identified, protein engineering techniques can be used to improve their properties. nih.govuea.ac.uk Directed evolution or rational design can enhance enzyme stability, activity, and substrate scope, potentially creating biocatalysts that can utilize cheaper substrates or operate under industrial conditions. researchgate.net

Screening for Novel Biocatalysts: Mining microbial genomes for novel enzymes, such as P450s or lipases, with the desired hydroxylating activity could uncover catalysts with superior properties. For instance, wild-type P450s capable of regio- and enantioselective hydroxylation of decanoic acid have been reported, providing a foundation for this screening approach. acs.orgacs.org

| Biocatalytic Strategy | Description | Advantages | Key Challenges |

| Enzyme Engineering | Modifying existing enzymes (e.g., P450s) through directed evolution or rational design. nih.govresearchgate.net | Improved activity, stability, and selectivity. | Requires knowledge of enzyme structure and mechanism; high-throughput screening needed. |

| Whole-Cell Systems | Expressing the biosynthetic pathway in a microbial host like E. coli. nih.gov | Cost-effective, scalable, in vivo cofactor regeneration. | Substrate/product toxicity, transport across cell membranes. |

| Novel Enzyme Discovery | Screening diverse microbial sources for new enzymes with desired activity. | Access to novel biocatalysts with potentially superior properties. | Labor-intensive screening process. |

| Chemoenzymatic Synthesis | Combining chemical steps with a key enzymatic stereoselective hydroxylation step. nih.govfrontiersin.orgresearchgate.net | Leverages the strengths of both chemical and biological catalysis. | Requires compatibility of reaction conditions. |

Exploration of its Roles as a Signaling Intermediate in Diverse Biological Systems

The role of (9R)-9-HDA is best understood in the context of honey bee social communication. As a key component of QMP, it acts synergistically with other compounds, particularly 9-oxo-2-decenoic acid (9-ODA), to regulate worker physiology and behavior. nih.govpnas.org It is involved in attracting workers to the queen to form the retinue, inhibiting ovary development in workers, and also acts as a close-range sex pheromone for drones. nih.govscientificbeekeeping.co.ukpnas.orgnih.gov

However, the signaling functions of hydroxylated fatty acids may be more widespread. Future research should explore:

Roles in Other Social Insects: Investigating the presence and function of (9R)-9-HDA in other social Hymenoptera (e.g., bumblebees, wasps, ants) could reveal conserved or novel signaling roles. mdpi.com The chemical communication systems in these insects are complex and the discovery of shared signaling molecules would have significant evolutionary implications.

Intra-organismal Signaling: Fatty acids and their derivatives are fundamental signaling molecules within organisms (e.g., prostaglandins, leukotrienes). It is conceivable that (9R)-9-HDA or similar compounds could function as intracellular or intercellular signaling intermediates in honey bees or other species, beyond their role as a pheromone. For example, they could be involved in modulating immune responses or developmental processes.

Ecological Interactions: Pheromones can be co-opted by predators, parasites, or symbionts. Research could investigate whether other organisms use (9R)-9-HDA as a cue to locate honey bee colonies or queens. Furthermore, as a microbial metabolite, its potential role in plant-microbe or insect-microbe interactions warrants exploration.

| System | Known/Potential Role of (9R)-9-HDA | Research Question |

| Honey Bee Colony | Primer and releaser pheromone (part of QMP). nih.govpnas.org | What are the precise molecular targets (receptors) for 9-HDA in worker and drone bees? pnas.orgnih.govresearchgate.net |

| Other Social Insects | Unknown. | Is 9-HDA used as a signaling molecule in other bee, ant, or wasp species? mdpi.com |

| Intra-organismal | Unknown. | Does 9-HDA have roles in honey bee physiology, such as immunity or development, independent of its pheromonal function? |

| Interspecific | Unknown. | Do colony parasites (e.g., Varroa mites) or predators use 9-HDA as a host-finding cue? |

Q & A

Basic Research Questions

Q. How can (9R)-9-hydroxydecanoic acid be synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis involves salification of the acid with potassium hydroxide to improve water solubility. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization. Characterization employs nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., ¹H NMR signals at δ = 3.35–3.44 ppm for the hydroxyl-bearing carbon), infrared spectroscopy (IR) for functional group analysis (e.g., carboxylate peak at 1558 cm⁻¹), and electrospray ionization mass spectrometry (ESI-MS) to verify molecular ions (e.g., m/z = 299 [M – H]⁻) .

Q. What analytical techniques are optimal for determining purity and stereochemical configuration?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) identifies lipid moieties in microbial surfactants, while high-performance liquid chromatography (HPLC) resolves sugar components after hydrolysis. Stereochemical confirmation requires enantioselective synthesis challenges due to symmetry, but NMR coupling constants and X-ray diffraction (XRD) of derivatives (e.g., hydroxyapatite composites) provide structural insights .

Q. How is this compound quantified in biological matrices like royal jelly?

- Methodological Answer : Extraction protocols use methanol/water mixtures, followed by derivatization for gas chromatography (GC). Quantification via GC coupled with flame ionization detection (FID) or mass spectrometry (MS) identifies major components (e.g., 9-hydroxydecanoic acid as ~20% of royal jelly aliphatic acids) .

Advanced Research Questions

Q. How does the stereospecific configuration influence surfactant properties in microbial systems?

- Methodological Answer : Critical micelle concentration (CMC) assays (e.g., surface tension measurements) reveal that the 9R configuration in rhamnolipids reduces surface tension to 25–31 mN/m. Interfacial tension studies under varying pH (Fig. 3–4 in ) demonstrate pH-dependent behavior, linked to carboxylate group ionization. ¹³C NMR confirms α-glycosidic linkages in sugar moieties, affecting micelle stability .

Q. What role does this compound play in plant-pollinator mimicry?